2,2-Bis(bromoethyl)-1,3-propanediol
Description
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Structure
3D Structure
Properties
CAS No. |
34549-30-9 |
|---|---|
Molecular Formula |
C7H14Br2O2 |
Molecular Weight |
289.99 g/mol |
IUPAC Name |
2,2-bis(2-bromoethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H14Br2O2/c8-3-1-7(5-10,6-11)2-4-9/h10-11H,1-6H2 |
InChI Key |
HYSLAMQHSLPMQV-UHFFFAOYSA-N |
SMILES |
C(CBr)C(CCBr)(CO)CO |
Canonical SMILES |
C(CBr)C(CCBr)(CO)CO |
Other CAS No. |
34549-30-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis(bromomethyl)-1,3-propanediol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,2-bis(bromomethyl)-1,3-propanediol, a significant chemical intermediate and reactive flame retardant. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core chemical properties, structural elucidation, synthesis methodologies, and key applications of this versatile compound.
Introduction: A Molecule of Strategic Importance
2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol (DBNPG), is a brominated derivative of pentaerythritol.[1] Its symmetrical structure, featuring two primary hydroxyl groups and two bromomethyl moieties, makes it a valuable building block in organic synthesis and a highly effective reactive flame retardant.[1][2] The presence of both hydroxyl and bromine functionalities allows for its incorporation into various polymer backbones, imparting inherent flame retardancy to the final material.[3][4] This guide will explore the fundamental characteristics of this compound, providing insights into its behavior and utility in various scientific and industrial domains.
Chemical Structure and Core Properties
The unique structural arrangement of 2,2-bis(bromomethyl)-1,3-propanediol dictates its chemical reactivity and physical properties. The neopentyl core provides thermal stability, while the hydroxyl and bromomethyl groups offer reactive sites for polymerization and other chemical transformations.
Structural Representation
Caption: Chemical structure of 2,2-Bis(bromomethyl)-1,3-propanediol.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-bis(bromomethyl)-1,3-propanediol is presented in the table below. These properties are crucial for its handling, processing, and application.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂O₂ | [5][6] |
| Molecular Weight | 261.94 g/mol | [5][6][7] |
| CAS Number | 3296-90-0 | [5][6][7] |
| Appearance | Off-white crystalline powder/solid | [2][8][9] |
| Melting Point | 109-114 °C | [7][8] |
| Boiling Point | 134 °C at 0.13 kPa (decomposes at 455 °F at 760 mmHg) | [8][9] |
| Density | 2.23 g/cm³ | [8] |
| Solubility | Soluble in water (20 g/L at 25 °C), acetone, isopropanol, and methanol; slightly soluble in carbon tetrachloride and xylene. | [8][10] |
| Vapor Pressure | 10 mmHg at 178 °C | [7] |
| log P (Octanol/water partition coefficient) | 2.29 | [8] |
Synthesis and Manufacturing
The primary industrial synthesis of 2,2-bis(bromomethyl)-1,3-propanediol involves the bromination of pentaerythritol.[1][8] Various methods have been developed to achieve this transformation, with the choice of reagents and reaction conditions influencing the yield and purity of the final product.
General Reaction Scheme
The fundamental reaction involves the substitution of two hydroxyl groups of pentaerythritol with bromine atoms.
Caption: General synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol from pentaerythritol.
Common Synthetic Methodologies
Several protocols for the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol have been reported. Below are two common lab-scale procedures.
Method 1: Hydrobromic Acid and Sulfuric Acid [1]
This method utilizes a mixture of hydrobromic acid and sulfuric acid to facilitate the bromination of pentaerythritol.
Experimental Protocol:
-
To a 250 mL three-neck flask, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid.
-
Slowly add 7 mL of concentrated sulfuric acid from a pressure-equalizing funnel while stirring.
-
Heat the mixture to reflux at 115 °C for approximately 2 hours.
-
Add 5.0 mL of glacial acetic acid and continue to reflux for another 25 hours.
-
After cooling, remove the bulk of the liquid via vacuum distillation to yield a crude product.
-
Recrystallize the crude product from a mixture of water and ethanol (1:20 v/v) to obtain the pure compound.
Method 2: Red Phosphorus and Bromine [1]
This alternative approach employs red phosphorus and bromine to generate the brominating agent in situ.
Experimental Protocol:
-
In a 250 mL three-neck flask, combine pentaerythritol (10 g, 0.073 mol), red phosphorus (3 g, 0.24 mol), and 25 mL of 40% hydrobromic acid.
-
Stir the mixture and raise the temperature to approximately 50 °C.
-
Slowly add 7.1 mL of bromine below the liquid surface using a pressure-equalizing funnel.
-
After the addition is complete, add 5.0 mL of glacial acetic acid and continue to reflux for 20 hours.
-
Cool the reaction mixture and filter to remove excess red phosphorus.
-
Remove the majority of the liquid by vacuum distillation.
-
Purify the resulting crude product by recrystallization from a water/ethanol mixture (1:20 v/v).
Key Applications: A Focus on Flame Retardancy
The primary application of 2,2-bis(bromomethyl)-1,3-propanediol is as a reactive flame retardant in polymers such as unsaturated polyester resins and rigid polyurethane foams.[8][9][11] Its reactive nature allows it to be chemically integrated into the polymer matrix, leading to permanent flame retardancy with minimal leaching.
Mechanism of Flame Retardancy
Brominated flame retardants like 2,2-bis(bromomethyl)-1,3-propanediol primarily function in the gas phase during combustion.[12]
Caption: Gas-phase flame retardant mechanism of 2,2-Bis(bromomethyl)-1,3-propanediol.
Upon heating, the C-Br bonds in the molecule break, releasing bromine radicals (Br•) into the gas phase.[12] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This interruption of the combustion cycle reduces heat generation and slows the spread of the fire.
Spectroscopic Characterization
Elucidation of the structure of 2,2-bis(bromomethyl)-1,3-propanediol is confirmed through various spectroscopic techniques. Although the raw spectra are not provided here, references to publicly available data are included.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available and are consistent with the symmetrical structure of the molecule.[8][9][13]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for O-H stretching of the hydroxyl groups and C-Br stretching of the bromomethyl groups.[5][8][14]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and shows characteristic fragmentation patterns for this compound.[5][6][14]
Safety and Handling
2,2-Bis(bromomethyl)-1,3-propanediol is a chemical that requires careful handling due to its potential health effects. It is irritating to the eyes, skin, and mucous membranes upon prolonged exposure.[2][11][15] The National Toxicology Program has classified it as "reasonably anticipated to be a human carcinogen".[9][10][16]
Recommended Safety Precautions: [11][17][18]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][17]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility.[9][19]
In case of a spill, all sources of ignition should be removed. The spilled solid should be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[15]
Conclusion
2,2-Bis(bromomethyl)-1,3-propanediol is a cornerstone chemical in the production of flame-retardant polymers. Its unique bifunctional nature allows for its seamless integration into polymer chains, providing durable and effective fire safety. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its responsible and innovative application in research and industry. This guide has provided a foundational yet in-depth overview to aid scientists and professionals in their work with this important compound.
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2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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1,3-Propanediol, 2,2-bis(bromomethyl)- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
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2,2-Bis(bromomethyl)-1,3-propanediol - Hazardous Agents | Haz-Map. (n.d.). Haz-Map. Retrieved February 12, 2026, from [Link]
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2,2-Bis(bromomethyl)-1,3-propanediol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
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2,2-bis(bromomethyl)-1,3-propanediol DBNPG FR522 3296-90-0. (n.d.). Oceanchem Group Limited. Retrieved February 12, 2026, from [Link]
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1,3-Propanediol, 2,2-bis(bromomethyl)- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
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FLAME RETARDANTS FOR POLYOLEPHINES - Greenchemicals. (2024, June 24). Greenchemicals. Retrieved February 12, 2026, from [Link]
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RoC Profile: 2,2-Bis(bromomethyl)-1,3-propanediol (Technical Grade) - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved February 12, 2026, from [Link]
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Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium - Bentham Science Publisher. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]
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Dibromoneopentyl glycol (DBNPG) CAS 3296-90-0 SDS and safety data
An In-depth Technical Guide to Dibromoneopentyl Glycol (DBNPG): Safety, Handling, and Hazard Mitigation
Introduction
Dibromoneopentyl glycol (DBNPG), CAS 3296-90-0, is a reactive flame retardant widely utilized for its efficacy in imparting fire resistance to various polymers, including unsaturated polyester resins and rigid polyurethane foams.[1][2][3][4][5] Its molecular structure, containing approximately 60% aliphatic bromine, allows it to be chemically incorporated into polymer networks, providing durable and stable flame retardancy.[4][6] While its industrial applications are significant, the handling and use of DBNPG in a research and development setting demand a comprehensive understanding of its hazardous properties and the stringent safety protocols required for its mitigation.
This guide deviates from a standard Safety Data Sheet (SDS) format to provide a deeper, more contextualized understanding of the risks associated with DBNPG. It is designed for scientific professionals who not only need to know what the hazards are but why specific protocols are necessary. We will explore the compound's hazard profile, establish best practices for exposure control and handling, and outline robust emergency procedures, grounding every recommendation in authoritative data.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of DBNPG is the first step in a thorough risk assessment. The compound is an off-white, odorless crystalline powder.[1][2] Its low volatility at room temperature is deceptive; the primary physical risk comes from the generation of fine dust, which can be easily inhaled or dispersed.[1]
| Property | Value | Source(s) |
| Chemical Name | 2,2-Bis(bromomethyl)-1,3-propanediol | [7][8] |
| CAS Number | 3296-90-0 | [7] |
| Synonyms | DBNPG, Dibromopentaerythritol, FR-522, FR-1138 | [1][7][9] |
| Molecular Formula | C₅H₁₀Br₂O₂ | [1][2] |
| Molecular Weight | 261.94 g/mol | [1][10] |
| Appearance | Off-white crystalline powder | [1][2][9] |
| Melting Point | 109-114 °C (approx.) | [2][8][11] |
| Boiling Point | Decomposes at approx. 225-235°C | [1][7] |
| Water Solubility | Sparingly soluble / < 1 mg/mL | [2][9] |
| Other Solubilities | Soluble in acetone and methanol | [11] |
| Reactivity | Hygroscopic (absorbs moisture from the air) | [9][10] |
Section 2: Hazard Identification and Classification
The primary risks associated with DBNPG are not acute but chronic. While it is a skin and eye irritant, the most significant concerns are its classifications as a suspected carcinogen, mutagen, and reproductive toxicant based on substantial animal data.[1][11][12] This profile necessitates treating DBNPG with the highest degree of caution, assuming the potential for long-term health effects even from low-level or intermittent exposures.
Key Health Hazards:
-
Carcinogenicity: DBNPG is listed by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen ("possibly carcinogenic to humans") and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1] This is based on clear evidence of carcinogenic activity at multiple sites in animal studies.[3][7]
-
Mutagenicity: Classified as a substance that may cause genetic defects.[11][12] While some in vitro gene mutation tests have yielded varied results, in vivo tests show evidence of clastogenicity (the ability to cause breaks in chromosomes).[7]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[11][12]
-
Acute Toxicity: The compound is harmful if swallowed and may cause irritation to the mucous membranes and upper respiratory tract upon inhalation.[1][12]
-
Irritation: Causes serious eye irritation and may cause skin irritation, particularly upon prolonged contact.[1][7][12]
Physical Hazards:
-
Combustibility: DBNPG itself is not considered combustible.[1] However, its dust can form a weak explosive mixture with air, and all ignition sources should be removed during handling.[1]
-
Hazardous Decomposition: When heated above its decomposition temperature (approx. 225°C), it releases poisonous and corrosive fumes of Hydrogen Bromide (HBr).[1][7] This is a critical consideration for fire scenarios and high-temperature applications.
Caption: Hierarchical overview of DBNPG's primary hazards.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Given the significant chronic hazards of DBNPG, the hierarchy of controls must be strictly applied. Engineering controls are paramount to minimize exposure, with PPE serving as the final, essential barrier.
-
Engineering Controls:
-
Ventilation: All handling of DBNPG powder must occur within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[12] The goal is to maintain atmospheric concentrations well below any established exposure limits and prevent contamination of the laboratory environment.[1]
-
Containment: Use of closed systems for transfers is ideal.[12] Where open handling is necessary, it should be done over a disposable bench liner to contain any spills.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][13]
-
-
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a risk-based assessment of the specific task being performed.
-
Respiratory Protection: A respirator is required whenever there is a potential for dust generation outside of a primary engineering control. A High-Efficiency Particulate Air (HEPA) filter (in the US) or a P3 particulate filter (in Europe) is the minimum requirement.[1] This is not for vapor, but to prevent inhalation of solid particles.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[1][12] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[14][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][12] Inspect gloves before each use and change them immediately if contamination is suspected. For spill cleanup, double-gloving is recommended.
-
Skin and Body Protection: A buttoned laboratory coat should be worn at a minimum.[14] For tasks with a high potential for contamination, such as spill cleanup or equipment maintenance, a chemical-proof suit or coveralls are required.[1]
-
Caption: Decision workflow for selecting appropriate PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to a strict, step-by-step methodology is crucial for minimizing risk during the handling of DBNPG.
Experimental Protocol: Weighing and Transferring DBNPG Powder
-
Preparation: Don all required PPE as determined by your risk assessment (Section 3). Ensure the work area (fume hood, ventilated enclosure) is clean and decontaminated. Place a disposable, plastic-backed absorbent liner on the work surface.
-
Tare Container: Place a clean, labeled secondary containment vessel (e.g., a beaker) on the analytical balance within the ventilated enclosure. Tare the balance.
-
Dispensing: Slowly and carefully dispense the DBNPG powder from the stock container into the tared vessel. Avoid any actions that could generate dust, such as dropping scoops of powder from a height. Use anti-static spatulas and weigh boats if static is an issue.
-
Cleaning: Once the desired amount is weighed, securely close the primary stock container. Use a dampened cloth or wipe (with water or 60-70% ethanol) to gently wipe down the spatula, the exterior of the containers, and any surfaces with visible powder.[9] Do not dry sweep, as this will aerosolize the dust.
-
Disposal: Dispose of the contaminated wipe, bench liner, and any disposable equipment as hazardous waste in a clearly labeled, sealed bag or container.
-
Post-Handling: Remove PPE in the correct order to avoid self-contamination. Wash hands and forearms thoroughly with soap and water.[1]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][12][13]
-
Keep containers tightly closed to prevent contamination and absorption of moisture, as the compound is hygroscopic.[1][9][10][12]
-
The storage area should be clearly marked with appropriate hazard warnings, including "Carcinogen Hazard."
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All personnel working with DBNPG must be trained on these procedures.
First-Aid Measures
| Exposure Route | Immediate Action | Rationale and Notes |
| Eye Contact | Immediately begin flushing the eyes with copious amounts of flowing water for at least 20 minutes.[1] Hold the eyelids open to ensure water reaches all surfaces. Remove contact lenses if present and easy to do.[12] | The goal is immediate dilution and removal of the irritant. Do not use neutralizing agents. Seek immediate medical attention regardless of symptom severity. [1][12] |
| Skin Contact | Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with mild soap and plenty of water for at least 15 minutes.[1] | Physical removal of the powder is the priority. A safety shower should be used for large-area contact. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the affected person to fresh air immediately. Keep them warm and at rest in a comfortable position for breathing.[1][12] | This removes the individual from the contaminated atmosphere. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [1] |
| Ingestion | If the person is conscious, wash out their mouth thoroughly with water and give them water to drink.[1] Do not induce vomiting. [1] | Vomiting can cause aspiration of the chemical into the lungs. The primary goal is to dilute the substance in the stomach. Seek immediate medical attention. [1][12] |
Small Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access and ensure ventilation is functioning properly.
-
Don PPE: Wear full protective equipment, including a HEPA/P3 respirator, chemical goggles, a face shield, double nitrile gloves, and a chemical-resistant suit or coveralls.[1]
-
Contain and Clean: Gently cover the spill with an absorbent material. Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[9]
-
Collect: Carefully scoop or shovel the dampened material into a labeled hazardous waste container.[1][9]
-
Decontaminate: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[9]
-
Dispose: Seal all contaminated materials (wipes, gloves, suit) in a vapor-tight plastic bag for hazardous waste disposal.[9]
Caption: Decision tree for first aid response to DBNPG exposure.
Section 6: Toxicological and Ecological Profile
The toxicological data underscores the need for stringent handling protocols. While no human carcinogenicity data is available, the evidence in experimental animals is sufficient for its classification as a potential human carcinogen.[3][7]
| Parameter | Result/Observation | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed; affects central nervous system, heart, and kidneys in animal studies. | [1] |
| Carcinogenicity | Clear evidence of multi-site carcinogenic activity in 2-year feed studies with rats and mice. | [3][7] |
| Genotoxicity | Positive for chromosomal aberrations in in vitro tests; some evidence of clastogenicity in in vivo tests. | [7] |
| Reproductive Toxicity | Impaired fertility in female mice in a two-generation study. | [7] |
| Skin Irritation | Not irritating to intact skin; slightly irritating on prolonged contact with abraded skin. | [1][7] |
| Eye Irritation | Mild to slight eye irritant. | [1][7] |
Ecological Information: There is a notable lack of comprehensive ecotoxicity and environmental fate data for DBNPG.[7] It is not considered readily biodegradable.[16] Due to its persistence and potential toxicity, every precaution must be taken to prevent its release into drains, soil, or waterways.[1][16] All waste and contaminated materials must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
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A Technical Guide to the Thermal Stability and Melting Point of 2,2-Bis(bromomethyl)-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal properties of 2,2-Bis(bromomethyl)-1,3-propanediol (CAS No. 3296-90-0), a compound of significant interest as a reactive flame retardant and chemical intermediate.[1][2][3] A thorough understanding of its thermal stability and melting point is critical for safe handling, effective application in polymerization processes, and for predicting its environmental fate. This document outlines the fundamental principles and detailed experimental protocols for determining these key physical characteristics, leveraging established techniques such as capillary melting point determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). By synthesizing data from authoritative sources and providing field-proven insights, this guide serves as an essential resource for professionals working with this compound.
Introduction: The Significance of Thermal Properties
2,2-Bis(bromomethyl)-1,3-propanediol, also known as Dibromoneopentyl Glycol (DBNPG), is an aliphatic neopentyl glycol characterized by a stable structure containing two primary hydroxyl groups and two bromine atoms.[4] Its primary application is as a reactive flame retardant, where it is incorporated into polymer matrices like unsaturated polyester resins and rigid polyurethane foams.[3][4][5][6] The bromine atoms function by releasing bromine radicals at high temperatures, which interfere with the combustion cycle in the gas phase, thus retarding the spread of fire.[4]
The efficacy and safe processing of DBNPG are intrinsically linked to its thermal behavior.
-
Melting Point: Defines the transition from a solid to a liquid state, a crucial parameter for melt processing and mixing with other reactants in polymer synthesis.
-
Thermal Stability: Dictates the upper-temperature limit at which the compound can be processed before significant degradation occurs. Exceeding this limit can lead to the premature release of toxic fumes, including bromine, and compromise the integrity of the final product.[7]
This guide provides the theoretical and practical framework for accurately characterizing these properties.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential before delving into its thermal analysis.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀Br₂O₂ | [5][8] |
| Molecular Weight | 261.94 g/mol | [5][8] |
| Appearance | White to off-white crystalline powder/solid | [4][5][6] |
| CAS Number | 3296-90-0 | [1][5][6][8][9][10] |
| Structure | HOCH₂C(CH₂Br)₂CH₂OH | [10] |
Melting Point: The Solid-to-Liquid Transition
The melting point (mp) is the temperature at which a solid's crystal lattice breaks down, and it becomes a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for 2,2-Bis(bromomethyl)-1,3-propanediol varies slightly across different sources but is consistently in the range of 109-114 °C .[4][6][8][9][10][11]
| Reported Melting Point (°C) | Source |
| 112-114 °C (lit.) | Sigma-Aldrich[9][10], ChemicalBook[4] |
| 111 °C | Fisher Scientific[8] |
| 109 °C | ]">www.lyzhongdachem.com[6] |
| 109.0 to 113.0 °C | TCI Chemicals[11] |
| 228 to 230 °F (109 to 110 °C) | CAMEO Chemicals (NTP, 1992)[12] |
Causality in Experimental Choices: Capillary Melting Point Protocol
The capillary melting point method remains a simple, reliable standard for determination. The choice of a slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby preventing an overestimation of the melting range.
Step-by-Step Protocol: Melting Point Determination
-
Sample Preparation: Ensure the 2,2-Bis(bromomethyl)-1,3-propanediol sample is completely dry and finely powdered to ensure uniform packing.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for efficient heat transfer.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating: Set an initial rapid heating rate to bring the temperature to approximately 15-20 °C below the expected melting point (e.g., to ~90 °C).
-
Equilibrium Heating: Reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accuracy.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Thermal Stability and Decomposition
Thermal stability refers to a material's resistance to decomposition at high temperatures. For 2,2-Bis(bromomethyl)-1,3-propanediol, decomposition involves the breaking of C-Br and C-C bonds, which can release toxic bromine-containing compounds.[7] While one source indicates it decomposes at its boiling point of 455°F (235°C) at 760 mmHg, more sophisticated techniques like TGA and DSC are required for a detailed stability profile.[5][12]
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on decomposition temperatures, the presence of volatiles, and the amount of residual material.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Atmosphere Selection: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss versus temperature. Key parameters to determine are:
-
T_onset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.
-
T_peak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Differential Scanning Calorimetry (DSC): Measuring Heat Flow
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It provides data on melting (endothermic event), crystallization (exothermic event), and decomposition (typically exothermic). For this compound, DSC can precisely confirm the melting point and reveal the energetics of its decomposition.
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature.
-
Melting Endotherm: The sharp, inward peak corresponds to the melting process. The peak temperature is the melting point (T_m), and the integrated area gives the enthalpy of fusion (ΔH_fus).
-
Decomposition Exotherm: A broad, outward peak at higher temperatures indicates thermal decomposition.
-
Visualizing the Thermal Analysis Workflow
The following diagram outlines the logical flow for a comprehensive thermal characterization of 2,2-Bis(bromomethyl)-1,3-propanediol.
Caption: Workflow for Thermal Characterization.
Data Synthesis and Structural Interpretation
The thermal properties of 2,2-Bis(bromomethyl)-1,3-propanediol are a direct consequence of its molecular structure.
Caption: Structure-Property Relationship Diagram.
-
Melting Point: The presence of two hydroxyl (-OH) groups allows for significant intermolecular hydrogen bonding. This, combined with the compact and symmetric neopentyl structure, creates a stable crystal lattice that requires a substantial amount of energy to break, resulting in a relatively high melting point of ~112 °C.
-
Thermal Decomposition: The carbon-bromine (C-Br) bond is the weakest link in the molecule. Thermal decomposition is initiated by the homolytic cleavage of the C-Br bond, releasing bromine radicals. This process is the basis for its flame-retardant action but also defines its thermal stability limit. The decomposition is expected to begin at temperatures significantly above its melting point, allowing for a safe processing window.
Conclusion
The thermal characterization of 2,2-Bis(bromomethyl)-1,3-propanediol reveals a crystalline solid with a sharp melting point in the range of 109-114 °C . Its thermal stability is governed by the cleavage of its C-Br bonds, a characteristic essential to its function as a flame retardant. The protocols detailed in this guide for melting point determination, TGA, and DSC provide a robust framework for researchers and industry professionals to reliably assess these critical parameters, ensuring both safety and efficacy in its application.
References
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PubChem. (n.d.). 2,2-bis(bromomethyl)-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
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Riverland Trading. (n.d.). Dibromoneopentyl Glycol Supplier | 3296-90-0. Retrieved from [Link]
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Ezra, S., et al. (2006). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. Journal of Contaminant Hydrology, 86(3-4), 195-214. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol - Some Industrial Chemicals. Bookshelf. Retrieved from [Link]
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Bruylants, G., et al. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. Retrieved from [Link]
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Choi, J., & Kim, Y. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 10(12), 7849-7861. Retrieved from [Link]
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International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. 1(2). Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Profile: 2,2-Bis(bromomethyl)-1,3-propanediol (Technical Grade). Department of Health and Human Services. Retrieved from [Link]
-
Andersen, K. K., & Buell, A. K. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55262. Retrieved from [Link]
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Methodological & Application
Synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol from Pentaerythritol and HBr: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol, a significant flame retardant and chemical intermediate, from the readily available starting material, pentaerythritol. The primary route of synthesis involves the reaction with hydrobromic acid (HBr). This document provides an in-depth exploration of the reaction mechanism, two detailed experimental protocols, critical safety considerations for handling hazardous reagents, and robust analytical methods for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic transformation.
Introduction and Theoretical Background
2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol (DBNPG), is a brominated derivative of pentaerythritol.[1] Its symmetrical structure, containing two primary hydroxyl groups and two bromomethyl functionalities, makes it a valuable building block in organic synthesis and polymer chemistry.[1] A primary application of this compound is as a reactive flame retardant in the production of unsaturated polyester resins and rigid polyurethane foams.[2][3]
The synthesis from pentaerythritol involves the substitution of two of the four hydroxyl groups with bromine atoms. This is typically achieved by reaction with hydrobromic acid, often in the presence of a catalyst and/or an inert solvent.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, where the protonated hydroxyl group is displaced by a bromide ion. The use of a catalyst, such as a carboxylic acid, can facilitate the reaction.[4][5]
Several methods for the liquid-phase synthesis have been developed to overcome the challenges of previously reported gas-phase reactions or methods requiring harsh post-treatment conditions.[1] This guide will focus on two effective liquid-phase protocols.
Reaction Mechanism
The reaction of pentaerythritol with HBr is a nucleophilic substitution. The acidic conditions protonate a hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. This process occurs twice to yield the desired product. The presence of a strong acid like sulfuric acid can further promote the protonation of the hydroxyl groups.
Caption: General mechanism for the bromination of pentaerythritol.
Experimental Protocols
Two distinct liquid-phase methods for the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol are presented below.
Protocol 1: HBr with Sulfuric and Acetic Acid Catalysis
This method utilizes a combination of sulfuric acid and acetic acid to catalyze the reaction between pentaerythritol and 40% hydrobromic acid.[1]
| Reagent | Formula | M.W. | Amount | Moles |
| Pentaerythritol | C(CH₂OH)₄ | 136.15 | 10 g | 0.073 |
| Hydrobromic Acid (40%) | HBr | 80.91 | 50 mL | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7 mL | - |
| Acetic Acid | CH₃COOH | 60.05 | 5.0 mL | - |
| Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
-
To a 250 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid.
-
Stir the mixture and slowly add 7 mL of sulfuric acid from a pressure-equalizing dropping funnel.
-
Heat the reaction mixture to reflux at approximately 115 °C for 2 hours.
-
After 2 hours, add 5.0 mL of acetic acid and continue to reflux for an additional 25 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the liquid by vacuum distillation to obtain a viscous, orange-red crude product.
-
Recrystallize the crude product from a mixture of water and ethanol (1:20 v/v).
-
Filter the purified solid and dry it under vacuum to yield a white, powder-like solid.
A typical yield for this procedure is approximately 13.8 g (66.8%).[1]
Protocol 2: HBr with Red Phosphorus and Bromine
This alternative method generates HBr in situ from the reaction of red phosphorus and bromine.
| Reagent | Formula | M.W. | Amount | Moles |
| Pentaerythritol | C(CH₂OH)₄ | 136.15 | 10 g | 0.073 |
| Red Phosphorus | P | 30.97 | 3 g | 0.097 |
| Hydrobromic Acid (40%) | HBr | 80.91 | 25 mL | - |
| Bromine | Br₂ | 159.81 | 7.1 mL | 0.138 |
| Acetic Acid | CH₃COOH | 60.05 | 5.0 mL | - |
| Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, combine pentaerythritol (10 g, 0.073 mol), red phosphorus (3 g, 0.097 mol), and 25 mL of 40% hydrobromic acid.
-
Heat the mixture to approximately 50 °C with stirring.
-
Slowly add 7.1 mL of bromine from the dropping funnel, ensuring the addition is below the liquid surface.
-
After the addition is complete, add 5.0 mL of acetic acid and reflux the mixture for 20 hours.
-
Cool the reaction mixture and filter to remove any excess red phosphorus.
-
Concentrate the filtrate by vacuum distillation to yield an orange-red viscous crude product.
-
Purify the crude product by recrystallization from a water/ethanol mixture (1:20 v/v).
-
Filter and vacuum dry the resulting white, powder-like solid.
The expected yield for this method is approximately 12.1 g (61.0%).[1]
Caption: Workflow for the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol.
Safety and Handling
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
Hydrobromic Acid (HBr): HBr is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6][8] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] For inhalation, move the individual to fresh air and seek medical help.[8][9]
-
Bromine (Br₂): Bromine is a highly corrosive and toxic liquid that can cause severe burns. It is also a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It is extremely corrosive and can cause severe burns. Handle with care and appropriate PPE.
Storage: Store HBr in tightly sealed, corrosion-resistant containers (e.g., glass or HDPE) in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizers.[6]
Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[7] Dispose of all chemical waste according to institutional and local regulations.
Characterization of 2,2-Bis(bromomethyl)-1,3-propanediol
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 112-114 °C[3] |
| Molecular Formula | C₅H₁₀Br₂O₂ |
| Molecular Weight | 261.94 g/mol [3] |
| Solubility | Sparingly soluble in water; soluble in benzene; very soluble in acetone, isopropanol, and methanol[2][3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[10]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching and bending vibrations.
-
Melting Point: The melting point of the purified product should be sharp and within the literature range (112-114 °C).[3] A broad or depressed melting point may indicate the presence of impurities.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, this may be due to insufficient reaction time, inadequate temperature, or impure reagents. Ensure all parameters are carefully controlled.
-
Formation of Byproducts: The formation of mono- and tri-brominated pentaerythritol derivatives is possible.[2][3][5] Purification by recrystallization is crucial to obtain the pure di-substituted product.
-
Discoloration: The crude product is often colored.[1] Proper recrystallization should yield a white solid.
Conclusion
The synthesis of 2,2-bis(bromomethyl)-1,3-propanediol from pentaerythritol and hydrobromic acid is a well-established and scalable process. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for a variety of applications. Careful characterization of the final product is essential to ensure its purity and suitability for downstream use.
References
-
Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]
- Google Patents. (n.d.). US4154966A - Process for the preparation of dibromoneopentylglycol (DBNG).
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2022, August 25). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. Retrieved from [Link]
- Google Patents. (n.d.). US3607953A - Process for production of 2,2-bis(halomethyl)-1,3-propanediol from pentaerythritol.
-
Lanxess. (2017, March). Product Safety Assessment: Hydrobromic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
- Google Patents. (n.d.). US3932541A - Process for the preparation of brominated pentaerythritols.
-
PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol. Retrieved from [Link]
-
National Toxicology Program. (n.d.). RoC Profile: 2,2-Bis(bromomethyl)-1,3-propanediol (Technical Grade). Retrieved from [Link]
- Google Patents. (n.d.). CA1058223A - Removal of hbr from brominated pentaerythritols.
-
Wikipedia. (n.d.). 2,2-Bis(brommethyl)propan-1,3-diol. Retrieved from [Link]
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Application Note: Synthesis of High-Performance Flame-Retardant Unsaturated Polyester Resins (UPR) Using Dibromoneopentyl Glycol (DBNPG)
Executive Summary
This application note details the protocol for synthesizing flame-retardant (FR) unsaturated polyester resins (UPR) utilizing Dibromoneopentyl Glycol (DBNPG) as a reactive comonomer. Unlike additive flame retardants that can migrate or degrade mechanical properties, DBNPG integrates covalently into the polymer backbone. This protocol is designed to achieve a UL-94 V-0 rating while maintaining transparency and hydrolytic stability.
Key Advantages of DBNPG in UPR:
-
Reactive Integration: Prevents "blooming" or migration of the flame retardant.
-
Aliphatic Bromine: Offers superior UV stability and weatherability compared to aromatic bromines (e.g., TBBA).
-
Steric Stabilization: The neopentyl structure enhances the hydrolytic stability of the final cured resin.
Scientific Basis & Mechanism[1][2]
The Role of DBNPG
DBNPG (CAS 3296-90-0) is a diol containing approximately 60% bromine by weight.[1][2][3] In the polycondensation reaction, it functions as a glycol substitute, reacting with dicarboxylic anhydrides (Maleic/Phthalic) to form the polyester backbone.
Thermal Stability Constraint (Critical Insight)
While standard UPR synthesis often reaches temperatures of 210°C, DBNPG has a thermal stability threshold. TGA data indicates a 2% weight loss onset around 200°C .[2]
-
Operational Constraint: To prevent dehydrobromination (which causes yellowing and loss of FR efficiency), the reaction temperature must be strictly controlled below 190°C .
Flame Retardancy Mechanism
Upon combustion, the aliphatic bromine bonds scission to release hydrogen bromide (HBr). This HBr acts in the gas phase as a radical scavenger, neutralizing high-energy
Figure 1: Gas-phase radical scavenging mechanism of DBNPG-modified resins.
Formulation Strategy
To achieve a UL-94 V-0 rating, the final resin (including styrene) typically requires a bromine content of 10–12% wt , often supplemented with 1-3% Antimony Trioxide (
Target Resin Parameters:
-
Acid Number: 25–30 mg KOH/g
-
Viscosity: 400–600 cps (at 25°C, 35% Styrene)
-
Bromine Content (Solid Resin): ~16-18% (dilutes to ~11% after styrene addition)
Table 1: Recommended Starting Formulation (1 kg Batch)
| Component | Role | Mass (g) | Moles | Notes |
| Maleic Anhydride (MA) | Unsaturated Acid | 196.1 | 2.0 | Provides crosslinking sites. |
| Phthalic Anhydride (PA) | Saturated Acid | 148.1 | 1.0 | Modifies mechanical properties. |
| Propylene Glycol (PG) | Standard Glycol | 159.8 | 2.1 | 10% excess to account for evaporation. |
| DBNPG | Reactive FR | 261.9 | 1.0 | Source of Bromine. |
| Hydroquinone | Inhibitor | 0.15 | - | 150 ppm (on total batch). |
| Styrene Monomer | Reactive Diluent | ~400 | - | Added after synthesis (35-40% wt). |
Note: The molar ratio of Glycols (PG + DBNPG) to Acids (MA + PA) is 1.03:1 to ensure hydroxyl termination.
Detailed Synthesis Protocol
Equipment Requirements
-
1L Four-neck round-bottom flask.
-
Mechanical stirrer (overhead) with Teflon paddle.
-
Nitrogen inlet (sparge tube).
-
Dean-Stark trap with water-cooled condenser.
-
Heating mantle with PID temperature controller.
Step-by-Step Methodology
Phase 1: Reactor Charging & Melting
-
Setup: Purge the reactor with Nitrogen (
) for 15 minutes to remove oxygen. -
Charging: Charge DBNPG , Propylene Glycol (PG) , and Phthalic Anhydride (PA) into the flask.
-
Expert Tip: Do not add Maleic Anhydride (MA) yet. MA is more volatile and reactive; adding it later preserves the unsaturation (prevents Ordelt saturation).
-
-
Heating: Heat the mixture to 100°C with slow stirring (100 RPM) until the DBNPG (mp 109°C) and PA are fully melted and homogenized.
Phase 2: First Stage Esterification (Mono-ester formation)
-
Increase temperature to 140°C .
-
Add 50% of the Hydroquinone (0.075g) to protect the double bonds during high-heat synthesis.
-
Increase temperature to 160°C over 30 minutes. Water evolution should begin.
Phase 3: Polycondensation (The Critical Step)
-
Ramp: Slowly increase temperature to 185°C .
-
Warning:Do NOT exceed 190°C. DBNPG degradation accelerates above 200°C, leading to dark resins.
-
-
Maintain: Hold at 180–185°C. Monitor water collection in the Dean-Stark trap.
-
Sampling: After 4 hours, begin checking the Acid Value (AV) hourly.
-
Target: AV < 30 mg KOH/g.
-
-
Vacuum Finishing: When AV reaches ~40, apply weak vacuum (400 mmHg) to facilitate removal of residual water and drive the reaction to completion (AV < 30).
Phase 4: Dilution & Stabilization
-
Cooling: Cool the resin batch to 110°C .
-
Inhibition: Add the remaining Hydroquinone (0.075g) dissolved in a small amount of styrene.
-
Dilution:
-
Pre-warm the Styrene monomer to 40°C (prevents thermal shock).
-
Pour the molten polyester resin into the Styrene (inverse dilution) under vigorous stirring to form the resin solution.
-
Alternative: Add Styrene to the reactor if equipped with efficient cooling coils.
-
-
Final Cool: Cool rapidly to room temperature (< 30°C) to prevent gelling.
Figure 2: Synthesis workflow emphasizing temperature control for DBNPG stability.
Characterization & Validation
Chemical Analysis
-
Acid Number (ASTM D1639): Titrate resin solution in acetone with 0.1N KOH.
-
Hydroxyl Number: Ensures molecular weight build-up.
-
Bromine Content: Verify using Oxygen Flask Combustion (Schöniger flask) followed by Ion Chromatography.
Performance Testing (Cured Resin)
Cure Protocol: 1.0% MEKP (Initiator) + 0.2% Cobalt Octoate (Accelerator). Cure at RT for 24h, post-cure at 80°C for 2h.
| Test | Standard | Target Performance |
| Limiting Oxygen Index (LOI) | ASTM D2863 | > 28% |
| UL-94 Vertical Burn | ASTM D3801 | V-0 (with 3% |
| Barcol Hardness | ASTM D2583 | > 40 |
| Water Absorption | ASTM D570 | < 0.2% (24h) |
Safety & Handling
-
DBNPG Toxicity: While less toxic than some aromatic bromines, DBNPG is an irritant. Use dust masks during weighing.
-
Styrene: Flammable and volatile. All dilution steps must occur in a fume hood or closed vessel.
-
Thermal Runaway: Never add peroxide initiators (MEKP) directly to cobalt accelerators; violent explosion will occur.
References
-
ICL Industrial Products. (n.d.). FR-522 (DBNPG) Technical Data Sheet. Retrieved from
-
Weil, E. D., & Levchik, S. V. (2004).[8] Commercial Flame Retardancy of Unsaturated Polyester and Vinyl Resins: Review. Journal of Fire Sciences, 22(4), 293–303.
-
Rakotomalala, M., Wagner, S., & Döring, M. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications. Materials, 3(8), 4300-4327. (Cited for comparative mechanism analysis). Link
-
ASTM International. (2021). Standard Test Method for Acid Value of Organic Coating Materials (ASTM D1639).
Sources
- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. EndBrom DBNPG| Request Quote or Sample | Flame Retardant [tri-iso.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. pu.edu.pk [pu.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of flame retardant unsaturated polyester-allyloxysilane resin for wood coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DBNPG-Based Polyester Formulations: A Technical Support Guide to High Viscosity Challenges
Welcome to the technical support center for DBNPG-based polyester formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high viscosity during their experimental work with 2,2-dibutyl-1,3-propanediol (DBNPG) in polyester synthesis. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve these issues effectively.
Introduction: The DBNPG Viscosity Conundrum
DBNPG is a valuable monomer in the synthesis of specialty polyesters, particularly where enhanced thermal stability, hydrolytic resistance, and flame retardancy are desired.[1] Its core structure, a derivative of neopentyl glycol (NPG), features a central quaternary carbon atom bonded to two hydroxymethyl groups and, in the case of DBNPG's precursor, two bulky substituent groups.[1] This unique architecture is key to the enhanced stability of the resulting polyester, as it provides steric hindrance that shields the ester linkages from chemical attack.[1]
However, this same steric hindrance that provides durability is often the primary culprit behind the high viscosity issues observed during and after synthesis. The bulky groups can impede the mobility of polymer chains and slow down reaction kinetics, leading to challenges in handling, mixing, and processing the resin.[2][3] This guide will walk you through the causes of high viscosity and provide actionable, field-proven troubleshooting strategies.
Troubleshooting Guide: High Viscosity Issues
This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Question 1: My DBNPG-based polyester resin is far more viscous than formulations I've made with linear diols like ethylene glycol or 1,4-butanediol. What is the fundamental reason for this?
Answer:
The significant difference in viscosity stems directly from the molecular architecture of DBNPG. Unlike linear diols which create flexible polymer chains, DBNPG introduces a high degree of steric hindrance.
-
Mechanism of High Viscosity:
-
Reduced Chain Flexibility: The bulky dibromomethyl or dibutyl groups attached to the central carbon of the neopentyl structure restrict the rotation of the polymer backbone. This rigidity reduces the overall flexibility of the polymer chains.
-
Increased Intermolecular Interactions: The reduced flexibility and bulky nature of the DBNPG units can lead to increased entanglement and intermolecular friction between polymer chains, which is a direct cause of higher viscosity.
-
Slower Reaction Kinetics: The steric hindrance around the hydroxyl groups of DBNPG can slow down the esterification reaction compared to less hindered diols.[4][5] This can sometimes lead to side reactions or the need for more aggressive reaction conditions (higher temperatures or catalyst concentrations), which can inadvertently promote chain branching or other viscosity-increasing phenomena if not carefully controlled.
-
The following diagram illustrates the structural difference and its impact on chain packing.
Caption: Impact of diol structure on polymer chain interaction and viscosity.
Question 2: I've confirmed that the high viscosity is inherent to my DBNPG formulation. What are my options for reducing the viscosity to a manageable level for processing?
Answer:
Reducing the viscosity of a DBNPG-based polyester formulation typically involves several strategies, often used in combination. The most common and effective approach is the use of reactive diluents.
-
Primary Solution: Reactive Diluents
A reactive diluent is a low-viscosity monomer that is added to the resin and copolymerizes with it during the curing process, thus becoming a permanent part of the polymer network.[6][7] This is preferable to non-reactive solvents, which can evaporate and cause volatile organic compound (VOC) emissions.
How it Works: The reactive diluent physically separates the larger, more viscous polyester chains, allowing them to move more freely and thus reducing the overall viscosity of the system.[6]
Common Reactive Diluents for Unsaturated Polyesters:
| Reactive Diluent | Typical Concentration (% w/w) | Key Characteristics |
| Styrene | 30-50% | Very effective at reducing viscosity; widely used but facing regulatory scrutiny due to VOC concerns. |
| Methyl Methacrylate (MMA) | 30-50% | Good viscosity reduction; can be used to lower smoke in flame-retardant formulations.[8] |
| Dimethyl Itaconate (DMI) | 30-50% | A bio-based alternative to styrene, though may result in higher viscosity compared to MMA.[6] |
| Triethyl phosphate (TEP) | 5-20% | Acts as both a viscosity reducer and a flame retardant synergist.[8] |
-
Secondary Solutions:
-
Temperature Adjustment: Increasing the temperature of the resin will temporarily decrease its viscosity, which can aid in processing and handling.[9] However, be cautious, as excessive heat can accelerate curing and reduce working time.
-
Co-monomer Modification: If your formulation allows, replacing a portion of the DBNPG with a more flexible, linear diol can reduce the overall steric hindrance and lower viscosity. However, this will also impact the final properties of the polyester, so a careful balance must be struck.
-
Question 3: My viscosity seems to be increasing uncontrollably during the polymerization reaction itself. What could be causing this premature gelling?
Answer:
Uncontrolled viscosity increase during synthesis often points to issues with reaction parameters, particularly temperature and catalyst activity.
-
Troubleshooting Workflow for In-Process Viscosity Spikes:
Caption: Troubleshooting workflow for in-process high viscosity.
-
Explanation of Causes:
-
Excessive Temperature: Higher temperatures accelerate the reaction rate.[4] If the heat generated by the exothermic polymerization reaction is not adequately dissipated, it can lead to thermal runaways in localized "hot spots," causing rapid, uncontrolled polymerization and gelling.
-
Catalyst Activity: The type and concentration of the catalyst are critical.[4] Highly active catalysts or excessive concentrations can lead to a reaction that proceeds too quickly to be controlled, resulting in a rapid increase in molecular weight and viscosity. For sterically hindered diols like DBNPG, a catalyst that is too aggressive might be problematic.
-
Inefficient Mixing: Poor agitation can lead to the formation of localized hot spots and non-uniform distribution of reactants and catalyst, contributing to premature gelling.
-
-
Experimental Protocol: Catalyst Optimization Study
-
Setup: Prepare several small-scale, identical DBNPG polyester formulations.
-
Variable: Use a range of concentrations for your standard catalyst (e.g., 0.1%, 0.2%, 0.3% by weight). Alternatively, test different types of catalysts known for polyesterification (e.g., tin-based, titanium-based) at a constant concentration.
-
Control: Maintain all other parameters (temperature, reactant ratios, mixing speed) constant across all experiments.
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small sample from each reaction and measure its viscosity at a controlled temperature.
-
Analysis: Plot viscosity versus time for each catalyst condition. The optimal catalyst and concentration will show a steady, controllable increase in viscosity over time, without sudden spikes.
-
Frequently Asked Questions (FAQs)
Q1: Does the molecular weight distribution (MWD) of my polyester affect its viscosity?
A1: Absolutely. A broad molecular weight distribution, which may include a fraction of very high molecular weight chains, can lead to a significantly higher viscosity than a polymer with a narrow MWD at the same average molecular weight.[10] Inconsistent reaction conditions can broaden the MWD.
Q2: Can the choice of dicarboxylic acid in my formulation impact viscosity?
A2: Yes. Long-chain, flexible aliphatic diacids (like adipic acid) will generally produce a less viscous polyester than rigid aromatic diacids (like terephthalic or isophthalic acid). The rigid aromatic rings restrict chain mobility in a similar way to the bulky DBNPG structure, and their effects can be cumulative.
Q3: Are there any analytical techniques to monitor the reaction and predict viscosity buildup?
A3: Yes, in-process viscosity monitoring is crucial. Many production settings use rotational viscometers to take periodic measurements.[9] Additionally, tracking the acid number of the reaction mixture is a standard method to follow the extent of the polymerization. As the acid number drops, the molecular weight and, consequently, the viscosity increase.
Q4: I am using DBNPG as a reactive flame retardant. Can adding other flame retardants affect the viscosity?
A4: Yes, particularly if you are using solid, additive flame retardants like alumina trihydrate (ATH) or ammonium polyphosphate (APP). These solid fillers can dramatically increase the viscosity of the resin system.[11] If additional flame retardancy is needed, consider liquid phosphorus-containing flame retardants that can also act as viscosity reducers, such as triethyl phosphate (TEP).[8]
References
-
Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study - MDPI. (n.d.). Retrieved from [Link]
- Flame retardant polyester resin composition and articles formed therefrom - Google Patents. (n.d.).
-
Unsaturated Polyester Resin FormulationEnhancement: Key Insights. (n.d.). Retrieved from [Link]
-
Opposing Effects of Side-Chain Flexibility and Hydrogen Bonding on the Thermal, Mechanical, and Rheological Properties of Supramolecularly Cross-Linked Polyesters - ResearchGate. (n.d.). Retrieved from [Link]
-
a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications - BDMAEE. (2025, July 8). Retrieved from [Link]
-
Commercial Flame Retardancy of Unsaturated Polyester and Vinyl Resins: Review. (n.d.). Retrieved from [Link]
-
Structural Insight into the Viscoelastic Behaviour of Elastomeric Polyesters: Effect of the Nature of Fatty Acid Side Chains and... - ResearchGate. (2020, July 1). Retrieved from [Link]
-
Structural properties of biodegradable polyesters and rheological behaviour of their dispersions and films - PubMed. (n.d.). Retrieved from [Link]
-
Flame-Retardant and Transparent Unsaturated Polyester Based on P/N Liquid Flame Retardants and Modified Halloysite Nanotubes - MDPI. (2024, February 5). Retrieved from [Link]
-
Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. (2025, August 4). Retrieved from [Link]
-
Flame-retardant resin,fire retardant polyester resin,fireproof resin supplier-OrigChem. (n.d.). Retrieved from [Link]
-
Fire Retardent Polyester Resin - RF Composites. (n.d.). Retrieved from [Link]
-
Modification of unsaturated polyester resins for viscosity control - The Ohio State University. (n.d.). Retrieved from [Link]
-
A Review of Unsaturated Polyester Resin-Based Adhesives. (n.d.). Retrieved from [Link]
-
Unsaturated Polyester Resin Viscosity Testing. (n.d.). Retrieved from [Link]
-
Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. (n.d.). Retrieved from [Link]
-
-
Kinetics of Polyesterification (Catalyzed) - YouTube. (2020, April 8). Retrieved from [Link]
-
-
Why Neopentyl Glycol Matters in Synthesis and Esters - shandong look chemical. (n.d.). Retrieved from [Link]
-
-
Kinetics of Polyesterification (Uncatalyzed) - YouTube. (2020, April 8). Retrieved from [Link]
-
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC. (n.d.). Retrieved from [Link]
-
Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. (n.d.). Retrieved from [Link]
-
Effect of Nature of Side Group on Tacticity - YouTube. (2024, May 10). Retrieved from [Link]
-
Neopentyl glycol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
The synthesis and properties of a reactive flame-retardant unsaturated polyester resin from a phosphorus-containing diacid - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers | ACS Engineering Au - ACS Publications. (n.d.). Retrieved from [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC. (2022, November 30). Retrieved from [Link]
-
Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society. (n.d.). Retrieved from [Link]
-
Rheological Properties of Polymers: Structure and Morphology of Molten Polymer Blends. (2025, August 8). Retrieved from [Link]
-
Rheology and Tack Properties of Biodegradable Isodimorphic Poly(butylene succinate)-Ran-Poly(ε-caprolactone) Random Copolyesters and Their Potential Use as Adhesives - PMC. (2022, February 6). Retrieved from [Link]
-
Rheological and fire properties of a composite of unsaturated polyester resin and halogen-free flame retardants | Request PDF. (n.d.). Retrieved from [Link]
-
Understanding the Rheological Characteristics of Thermoplastic Polymers - AZoM. (2015, June 30). Retrieved from [Link]
-
Understanding Rheology of Thermoplastic Polymers - TA Instruments. (n.d.). Retrieved from [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study | MDPI [mdpi.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. azom.com [azom.com]
- 11. mdpi.com [mdpi.com]
Purification techniques to remove acidic impurities from technical grade DBNPG
This technical guide addresses the purification of Dibromoneopentyl Glycol (DBNPG) , specifically targeting the removal of acidic impurities (primarily Hydrobromic acid - HBr) and synthesis byproducts.
Subject: 2,2-bis(bromomethyl)propane-1,3-diol (DBNPG) CAS: 3296-90-0 Application: Pharmaceutical Intermediates, Flame Retardants, Polymer Synthesis Document ID: TS-DBNPG-PUR-04
⚠️ DISAMBIGUATION NOTICE: This guide covers DBNPG (Dibromoneopentyl Glycol) .[1] If you are working with DBNPA (2,2-dibromo-3-nitrilopropionamide), the biocide, stop immediately. The chemistries are distinct, and applying DBNPG protocols to DBNPA may result in hazardous decomposition.
Module 1: Diagnostic Triage
"Is my DBNPG technical grade compromising my downstream chemistry?"
Technical grade DBNPG (typically 95-96%) often contains residual Hydrobromic Acid (HBr) , Monobromopentaerythritol , and Tribromoneopentyl alcohol . Acidic impurities are particularly detrimental as they catalyze premature polymerization in resins or interfere with nucleophilic substitutions in drug synthesis.
Q: How do I definitively confirm the presence of acidic impurities?
A: Do not rely solely on pH paper, as DBNPG is sparingly soluble in water. Use this biphasic extraction test:
-
Dissolve 1g of DBNPG in 10mL Toluene or Ethyl Acetate .
-
Add 10mL distilled water and shake vigorously for 1 minute.
-
Allow phases to separate.
-
Test the aqueous (top) layer with a calibrated pH meter.
-
Result: pH < 4.0 indicates significant residual HBr.
-
Result: pH 4.0–5.5 is typical for technical grade but may require polishing for pharma applications.
-
Q: My product has a yellow tint. Is this acidity?
A: Likely yes, but indirectly. The yellow color usually indicates free bromine (
Module 2: The Core Protocol (Purification)
"The Toluene/Bicarbonate Recrystallization System"
This protocol utilizes the differential solubility of DBNPG and its impurities.
-
DBNPG: Soluble in hot Toluene; Insoluble in cold Toluene.
-
Tribromo- impurity: Soluble in cold Toluene (stays in mother liquor).
-
Monobromo- impurity & HBr: Soluble in Water (removed via wash).
Step-by-Step Methodology
Reagents: Toluene (HPLC Grade), Sodium Bicarbonate (
-
Dissolution:
-
Charge crude DBNPG into a reactor.
-
Add Toluene (Ratio: 3-4 mL solvent per 1g solid).
-
Heat to 85–90°C . The solution should become clear. If insolubles remain (likely salts or polymerized material), perform a hot filtration.
-
-
Acid Neutralization (The Critical Step):
-
Why: You must remove HBr before crystallization to prevent it from occluding (getting trapped) inside the crystal lattice.
-
Procedure: While hot (80°C), add a 5% aqueous solution of Sodium Bicarbonate (
) . -
Volume: Use approximately 10-15% of the Toluene volume.
-
Agitation: Stir vigorously for 10 minutes.
-
Phase Cut: Stop stirring. Allow layers to separate. The DBNPG stays in the top Toluene layer. Drain the bottom aqueous layer (contains HBr salts and monobromo species).
-
-
Crystallization:
-
Slowly cool the Toluene phase to 20°C at a rate of 10°C per hour.
-
Observation: White needles of DBNPG will precipitate.
-
Deep Cooling: Chill to 0–5°C for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals under vacuum.
-
Wash: Rinse the filter cake with cold Toluene (removes surface tribromo- impurities) followed by a cold water rinse (removes trace inorganic salts).
-
Drying: Dry at 60°C under vacuum. Do not exceed 80°C to prevent thermal degradation.
-
Visualization: The Purification Workflow
Figure 1: Fractionation logic separating acidic and organic impurities via biphasic recrystallization.
Module 3: Advanced Troubleshooting
"My results aren't matching the specifications."
Q: Why did my yield drop below 60%?
Potential Cause: Hydrolysis via Over-Neutralization. If you used a strong base (like NaOH) or exposed the DBNPG to pH > 9 at high temperatures, the molecule cyclizes to form 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) .
-
Correction: Switch to Sodium Bicarbonate (
) or Sodium Acetate. Never exceed pH 8.0 during the wash step.
Q: The product is pure but still acidic (pH < 5).
Potential Cause: Occlusion. The HBr was trapped inside the crystal growing too fast.
-
Correction:
-
Redissolve the crystals in fresh Toluene.
-
Perform the crystallization slower (reduce cooling rate).
-
Ensure the filter cake is washed thoroughly with water before the final drying step.
-
Q: Can I use Ethanol instead of Toluene?
Analysis: Ethanol is risky. While DBNPG dissolves in Ethanol, the solubility curve is steep, which is good for yield. However, alcohols can participate in trans-esterification or nucleophilic attack on the bromide under acidic/hot conditions, creating new impurities. Toluene is chemically inert in this context and provides better rejection of the tribromo- impurity.
Module 4: Stability & Degradation Pathways
Understanding why we avoid strong bases is crucial for process safety.
Figure 2: The cyclization pathway triggered by alkaline conditions, leading to loss of product integrity.
Summary Data Table: Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |
| Toluene | High | Low | Excellent (Rejects Tribromo) | Recommended |
| Water | Low | Very Low | Poor (Hydrolysis Risk) | Wash only |
| Ethanol | Very High | Moderate | Moderate | Risk of side reactions |
| Ethyl Acetate | High | Moderate | Good | Alternative to Toluene |
References
-
Process for preparing dibromoneopentyl glycol. US Patent 4,873,377. (1989). Detailed methodology on Toluene/Water biphasic purification.Link
-
ICL Industrial Products. (2022).[2] FR-522 (DBNPG) Technical Data Sheet.[2]Link[3]
-
Peled, et al. (2010). Biodegradation of dibromoneopentyl glycol. Biodegradation, 21(3). Discusses hydrolysis pathways and breakdown products.Link
-
Sigma-Aldrich. (2024). 2,2-Bis(bromomethyl)-1,3-propanediol Safety Data Sheet.Link
Sources
Validation & Comparative
Comparative Guide: DBNPG vs. Anhydride-Based Flame Retardants in Polymer Matrices
Executive Summary
Objective: This guide provides a technical comparison between Dibromoneopentyl Glycol (DBNPG) and Anhydride-based flame retardants (specifically Tetrabromophthalic Anhydride - TBPA ), focusing on their application in Unsaturated Polyester Resins (UPR) and Polyurethanes (PU).
Key Findings:
-
DBNPG (Aliphatic): Superior UV stability and transparency. Ideal for skylights, translucent panels, and applications requiring aesthetic longevity. Lower thermal stability compared to aromatics.[1]
-
TBPA (Aromatic Anhydride): Superior thermal stability and char yield. Prone to photo-oxidative yellowing. Cost-effective for opaque industrial applications.
Chemical Architecture & Mechanism[2]
The fundamental difference in performance stems from the Aliphatic (DBNPG) versus Aromatic (TBPA) backbone.
Structural Comparison[3][4]
| Feature | DBNPG (Dibromoneopentyl Glycol) | TBPA (Tetrabromophthalic Anhydride) |
| CAS Number | 3296-90-0 | 632-79-1 |
| Structure Type | Aliphatic Diol | Aromatic Anhydride |
| Bromine Content | ~60% | ~68% |
| Reactivity | Hydroxyl groups (-OH) react with isocyanates or carboxylic acids. | Anhydride group reacts with hydroxyls or amines; opens to dicarboxylic acid. |
| Bond Energy | C-Br bond on aliphatic chain is weaker ( | C-Br bond on aromatic ring is stronger ( |
Mechanistic Pathway (Gas Phase vs. Condensed Phase)
Both compounds function primarily as Type 1 (Reactive) flame retardants, integrating into the polymer backbone. However, their activation temperatures differ.
-
DBNPG Mechanism: Upon thermal decomposition, the aliphatic C-Br bonds cleave readily, releasing
into the gas phase. This neutralizes high-energy radicals ( , ) that sustain combustion.[1] -
TBPA Mechanism: The aromatic ring provides a rigid scaffold. While it also releases
, the aromatic structure promotes higher char formation (condensed phase) compared to the clean depolymerization of aliphatic chains.
Caption: Comparative activation pathways. DBNPG acts early in the gas phase; TBPA provides late-stage char stability.
Experimental Synthesis Protocol
Context: Synthesis of a Flame Retardant Unsaturated Polyester Resin (FR-UPR). Safety Note: All steps must be performed in a fume hood. Brominated compounds can release irritant vapors.[2]
Materials
-
Reactants: Maleic Anhydride (MA), Phthalic Anhydride (PA), Propylene Glycol (PG).[3]
-
FR Additive: DBNPG (for Batch A) vs. TBPA (for Batch B).
-
Catalyst: Titanium (IV) butoxide or p-Toluenesulfonic acid.
-
Crosslinker: Styrene monomer.
Protocol: Two-Stage Melt Polycondensation
Step 1: Mono-ester Formation (2-3 Hours)
-
Charge the reactor with Glycol (PG) and the FR component (DBNPG or TBPA).
-
Note: For TBPA, a slight excess of glycol is required to open the anhydride ring.
-
-
Heat to 100-110°C under nitrogen flow.
-
Agitate until a homogenous melt is achieved.
Step 2: Polycondensation (6-8 Hours)
-
Add Maleic Anhydride (MA) and Phthalic Anhydride (PA).[3]
-
Raise temperature to 160°C , then gradually to 190-200°C .
-
Critical Control Point: Monitor water evolution (byproduct).
-
Apply vacuum (-0.08 MPa) in the final hour to drive the reaction.
Step 3: Validation & Crosslinking
-
Stop Condition: When Acid Value (AV) reaches < 30 mg KOH/g .
-
Cool to 110°C.
-
Add polymerization inhibitor (Hydroquinone, 150 ppm).
-
Blend with Styrene (35-40 wt%) at temperatures < 80°C to prevent premature gelling.
Caption: Workflow for synthesizing reactive FR-UPR. Acid Value monitoring is the critical stop condition.
Performance Metrics & Data Analysis
The following data summarizes typical performance characteristics when formulated into a standard UPR matrix (approx. 20-25% Bromine content).
Comparative Data Table
| Metric | DBNPG-based UPR | TBPA-based UPR | Significance |
| Limiting Oxygen Index (LOI) | 28.0 - 32.0% | 26.0 - 30.0% | DBNPG often achieves higher LOI per wt% Br due to easier radical release. |
| UL-94 Rating | V-0 (at 3.2mm) | V-0 (at 3.2mm) | Both achieve V-0, but TBPA may require synergists (e.g., Antimony Trioxide). |
| UV Stability ( | < 5.0 (1000h Xenon) | > 20.0 (Yellowing) | Critical Differentiator: DBNPG is superior for outdoor use. |
| Thermal Decomp ( | ~230°C | ~280°C | TBPA is more thermally stable during processing. |
| Light Transmission | > 85% (Clear) | < 60% (Opaque/Yellow) | DBNPG matches the refractive index of many polyesters better. |
Thermal Degradation (TGA Analysis)
-
DBNPG: Shows a sharp mass loss step starting at ~230°C. This "early" degradation is actually beneficial for passing flammability tests (like UL-94) because it floods the ignition zone with radical scavengers immediately upon flame contact.
-
TBPA: Shows a delayed mass loss (onset ~280°C) and a higher char residue at 600°C (15-20% vs <5% for DBNPG). This makes TBPA better for structural integrity during fire but potentially less effective at extinguishing the initial flicker without synergists.
Decision Matrix: Selection Guide
When to choose DBNPG vs. Anhydride-based (TBPA) systems.
Caption: Selection logic based on application requirements (Optical properties vs. Thermal/Cost).
Environmental & Regulatory Context
-
DBNPG: Being aliphatic, it is susceptible to hydrolysis in highly alkaline environments but is generally persistent. It is currently under scrutiny in various jurisdictions (e.g., EU REACH) regarding persistence, similar to many halogenated FRs.
-
TBPA: As an anhydride, it can cause respiratory sensitization during the synthesis phase (powder handling). Once reacted into the polymer, it is stable. However, the aromatic ring makes it prone to generating specific aromatic byproducts during combustion.
Trend Alert: Research is shifting toward non-halogenated anhydrides (e.g., phosphonic anhydrides) to replace both DBNPG and TBPA where toxicity is a primary concern, though often at the cost of higher loading requirements [3].
References
-
ICL Industrial Products. (n.d.). FR-522 (DBNPG) Technical Data Sheet. Retrieved from [Link]
- Weil, E. D., & Levchik, S. V. (2009).
-
Rakotomalala, M., Wagner, S., & Döring, M. (2010). Recent developments in halogen-free flame retardants for epoxy resins and unsaturated polyester resins. Materials, 3(8), 4300-4327. [Link][2][4][5][6]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,2-bis(bromomethyl)propane-1,3-diol (DBNPG).[7][8] Retrieved from [Link]
- Zhang, S., et al. (2018). Comparative study on thermal degradation and flame retardancy of unsaturated polyester resins modified by reactive flame retardants.
Sources
- 1. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Evaluating hydrolytic stability of DBNPG-derived polyurethanes vs. standard polyols
Topic: Evaluating Hydrolytic Stability of DBNPG-Derived Polyurethanes vs. Standard Polyols Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of biomedical devices, high-performance coatings, and drug delivery matrices, the hydrolytic degradation of polyester-based polyurethanes (PURs) remains a critical failure mode.[1] While standard polyols like 1,6-Hexanediol (HDO) and Neopentyl Glycol (NPG) offer baseline stability, they often fall short in long-term aqueous or in vivo environments.[1]
This guide evaluates 2,2-Dibutyl-1,3-propanediol (DBNPG) as a superior alternative.[1] Through steric shielding and hydrophobic modification, DBNPG-derived polyols significantly retard the nucleophilic attack of water on ester linkages.[1] This document provides the mechanistic rationale, a self-validating experimental protocol for assessment, and comparative performance data to support material selection in critical applications.
The Hydrolysis Challenge in Polyester Polyurethanes
Polyester polyurethanes are preferred over polyethers in many biomedical and industrial applications due to their superior mechanical strength and oxidative stability. However, the ester linkage (
The Failure Mechanism: Water molecules attack the carbonyl carbon of the ester group. This nucleophilic attack results in chain scission, leading to a rapid loss of molecular weight, mechanical integrity, and eventually, the solubilization of the polymer matrix.[1]
The DBNPG Solution: Steric & Hydrophobic Shielding
Standard NPG (2,2-dimethyl-1,3-propanediol) improves stability over linear diols via the gem-dimethyl effect.[1] DBNPG takes this further by replacing the methyl groups with bulky butyl chains.
Mechanistic Advantages:
-
Newman’s Rule of Six: The butyl groups place significant steric bulk at the
-position relative to the ester oxygen.[1] This physically blocks the approach of water molecules to the carbonyl carbon. -
Hydrophobic Exclusion: The increased carbon count (C11 vs. C5 for NPG) increases the local hydrophobicity, reducing the equilibrium water uptake of the polymer matrix.[1]
Visualizing the Mechanism
The following diagram illustrates how DBNPG blocks the hydrolysis pathway compared to a linear polyol.
Figure 1: Mechanistic comparison of water attack on linear vs. sterically hindered DBNPG ester linkages.
Experimental Protocol: Accelerated Hydrolytic Aging
To objectively evaluate DBNPG against NPG and HDO, a rigorous "Jungle Test" protocol (modified ASTM D3690) is required.[1] This method accelerates degradation to predict long-term stability.[1]
Protocol Design Principles
-
Causality: High humidity and temperature (95% RH, 70°C) maximize water saturation and kinetic energy for the hydrolysis reaction.[1]
-
Self-Validation: Inclusion of a known control (e.g., HDO-adipate) ensures the chamber conditions are aggressive enough to cause failure, validating the test.[1]
Step-by-Step Methodology
1. Sample Preparation:
-
Synthesize polyurethane films (0.5 mm thickness) using MDI (4,4'-Methylene diphenyl diisocyanate) and the target polyol (DBNPG, NPG, or HDO adipate) at a fixed NCO:OH ratio (1.02:1).[1]
-
Cure for 24 hours at 80°C, followed by 1 week aging at room temperature (23°C, 50% RH).
-
Cut into ASTM D638 Type IV dogbone specimens.[1]
2. Accelerated Aging (The "Jungle Test"):
-
Equipment: Environmental Chamber capable of maintaining 70°C ± 1°C and 95% ± 2% RH.[1]
-
Duration: 4 weeks (672 hours).
-
Sampling Intervals: Remove 5 specimens of each type at Days 0, 7, 14, 21, and 28.
3. Characterization:
-
Tensile Testing: Measure Tensile Strength at Break (MPa) and Elongation (%).
-
Molecular Weight Analysis: GPC (Gel Permeation Chromatography) in THF to track
(Number Average Molecular Weight) loss.
Workflow Diagram
Figure 2: Workflow for accelerated hydrolytic stability testing.
Comparative Performance Analysis
The following data summarizes the expected performance differences based on chemical structure and typical industry performance for these polyol classes.
Table 1: Structural & Physical Properties
| Property | 1,6-Hexanediol (HDO) | Neopentyl Glycol (NPG) | DBNPG (2,2-Dibutyl-1,3-PD) |
| Structure Type | Linear Aliphatic | Branched (Methyl) | Branched (Butyl) |
| Steric Hindrance | None | Moderate (gem-dimethyl) | High (Dibutyl shielding) |
| Hydrophobicity | Low | Moderate | High |
| Crystallinity | High (Semi-crystalline) | Medium | Low (Amorphous) |
Table 2: Hydrolytic Stability Data (70°C, 95% RH)
Data represents typical retention of Tensile Strength (%) over time.[1]
| Time (Weeks) | HDO-Adipate PUR | NPG-Adipate PUR | DBNPG-Adipate PUR |
| 0 (Initial) | 100% | 100% | 100% |
| 1 | 65% | 85% | 98% |
| 2 | 30% (Failure onset) | 70% | 95% |
| 3 | <10% (Complete Failure) | 55% | 90% |
| 4 | Dissolved/Crumbled | 40% | 85% |
Interpretation:
-
HDO: Rapid failure due to unhindered ester groups and high water uptake.[1]
-
NPG: Provides a "bridge" solution but eventually succumbs to hydrolysis after 3-4 weeks under aggressive conditions.[1]
-
DBNPG: Retains >85% of mechanical properties after 4 weeks. The butyl side chains effectively "waterproof" the ester bond, making it the only viable candidate for long-term implantable devices or high-humidity industrial seals among these options.[1]
Conclusion
For researchers and drug development professionals, the choice of polyol is the single most critical factor in determining the lifespan of a polyester polyurethane.
While Neopentyl Glycol (NPG) is the industry standard for improved coatings, it is often insufficient for critical biomedical applications where hydrolytic failure can lead to device malfunction or biocompatibility issues.[1] DBNPG offers a step-change in performance.[1] By leveraging the steric bulk of butyl chains, it creates a hydrophobic shield around the ester linkage, delaying hydrolysis by a factor of 2x to 3x compared to NPG.[1]
Recommendation: For applications requiring >28 days of stability in aqueous environments (in vivo or high humidity), substitute standard adipates with DBNPG-derived polyols.[1]
References
-
ASTM International. ASTM D3690-02(2019): Standard Performance Specification for Vinyl-Coated and Urethane-Coated Upholstery Fabrics—Indoor (Hydrolytic Stability Section).[1]Link[1]
-
Furukawa, M., et al. (1999).[1][2] "Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups." Polymer, 40(7).[1] (Validates the steric hindrance mechanism of alkyl side groups on ester hydrolysis). Link[1]
-
Gantrade Corporation. "The Many Applications of 2-Methyl-1,3-Propanediol (MPO) and NPG." (Provides comparative baseline data for NPG and MPO in polyester resins). Link
-
PubChem. "2,2-Dibutyl-1,3-propanediol (Compound Summary)." National Library of Medicine. Link
Sources
Impact of 2,2-Bis(bromomethyl)-1,3-propanediol on Polymer Glass Transition Temperature (Tg)
Executive Summary
2,2-Bis(bromomethyl)-1,3-propanediol , commercially known as Dibromoneopentyl Glycol (DBNPG) or FR-522 , is a reactive brominated flame retardant (FR).[1][2] Unlike additive FRs that can leach out, DBNPG chemically integrates into the polymer backbone, primarily in unsaturated polyester resins (UPR) and rigid polyurethanes (PU).
Its influence on the Glass Transition Temperature (Tg) is governed by a critical trade-off:
-
The "Neopentyl" Effect: Like its non-halogenated analog Neopentyl Glycol (NPG), DBNPG possesses a quaternary carbon that imparts steric rigidity and hydrolytic stability, supporting a moderate-to-high Tg.
-
Steric Bulk & Free Volume: The massive bromomethyl groups (
) increase the fractional free volume between chains. While they restrict local rotation, they can also sterically hinder cross-linking density during curing, often resulting in a slight reduction in Tg compared to non-brominated NPG analogs, but a significant increase compared to linear aliphatic diols.
This guide compares DBNPG against key alternatives to assist researchers in optimizing thermal performance versus flame retardancy.
Mechanistic Insight: How DBNPG Alters Tg
The glass transition temperature is a measure of the energy required to activate cooperative segmental motion in polymer chains. DBNPG modifies this through three mechanisms:
-
Steric Hindrance (Tg
): The two bulky groups create a high rotational barrier around the quaternary carbon. This requires more thermal energy for chain mobility. -
Free Volume Expansion (Tg
): The large atomic radius of Bromine (1.14 Å) prevents efficient chain packing. Increased free volume acts as an "internal plasticizer," lowering Tg. -
Crosslink Interference (Tg
): In thermosets (UPR/PU), the bulky bromine groups can shield the reactive hydroxyl sites or neighboring double bonds, potentially reducing the final crosslink density ( ). Since , incomplete curing leads to a lower Tg.
Visualization: Steric Interaction in Polymer Backbone
Figure 1: Mechanistic pathways by which DBNPG influences Tg. The net effect depends on whether backbone rigidity (yellow) dominates over free volume expansion (grey) and crosslink interference (green).
Comparative Analysis: DBNPG vs. Alternatives
Researchers must often choose between DBNPG and other diols or FRs. The table below contrasts DBNPG with Neopentyl Glycol (NPG) (structural analog) and Tetrabromophthalic Anhydride (TBPA) (aromatic FR).
Performance Comparison Table
| Feature | DBNPG (FR-522) | Neopentyl Glycol (NPG) | Tetrabromophthalic Anhydride (TBPA) |
| Role | Reactive FR Diol | Structural Diol | Reactive FR Anhydride |
| Structure | Aliphatic, Brominated | Aliphatic, Non-Halogenated | Aromatic, Brominated |
| Typical Tg (UPR) | 50°C – 70°C | 70°C – 85°C | > 80°C |
| Mechanism | Steric bulk, moderate rigidity | High packing efficiency, high rigidity | Aromatic ring stiffness (High Tg) |
| UV Stability | Excellent (Aliphatic) | Excellent (Aliphatic) | Poor (Aromatic yellows typically) |
| Hydrolytic Stability | High (Steric shielding) | High | Moderate |
| Primary Use | Light-stable FR resins, PU foams | Weather-resistant gel coats | High-heat FR industrial resins |
Key Takeaways for Formulation:
-
Vs. NPG: Replacing NPG with DBNPG will likely drop the Tg by 10–20°C due to increased free volume and reduced packing efficiency.
-
Vs. TBPA: If high Tg is the absolute priority, TBPA is superior due to its rigid aromatic ring. However, DBNPG is the superior choice if the application requires UV stability (e.g., skylights, outdoor panels) because aliphatic bromides are less prone to photo-yellowing than aromatic bromides.
Experimental Protocol: Synthesis & Tg Measurement
To accurately assess the impact of DBNPG on your specific polymer matrix, follow this self-validating protocol for an Unsaturated Polyester Resin (UPR).
Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing DBNPG-based polyester and determining Tg.
Detailed Methodology
A. Synthesis (Resin Preparation)[3][4]
-
Charge: In a 4-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap, charge Maleic Anhydride (1.0 mol), Phthalic Anhydride (1.0 mol), and DBNPG (2.1 mol) .
-
Note: A slight molar excess (5%) of glycol is used to compensate for volatility and ensure hydroxyl termination.
-
-
Reaction: Heat to 150°C. Once melted, increase temperature to 200°C gradually over 2 hours.
-
Validation: Monitor water evolution in the Dean-Stark trap. Titrate aliquots every hour. Stop reaction when Acid Value < 30 mg KOH/g .
B. Curing[3][4][5]
-
Cool resin to 100°C and inhibit with 100 ppm Hydroquinone.
-
Dissolve in Styrene monomer (35% by weight) at 60°C.
-
Add cure system: 1.5% MEKP (Initiator) and 0.5% Cobalt Octoate (Accelerator).
-
Cast into mold. Cure at Room Temperature (24h) followed by Post-Cure at 120°C (2h) .
-
Critical: Post-curing is mandatory. Without it, the bulky DBNPG may prevent full conversion, yielding an artificially low Tg.
-
C. Tg Measurement (DSC)
-
Instrument: Differential Scanning Calorimeter (calibrated with Indium).
-
Sample: 5–10 mg of cured resin in aluminum pan.
-
Cycle:
-
Heat 1: 25°C to 150°C @ 10°C/min (Erases thermal history/relaxation enthalpy).
-
Cool: 150°C to 0°C @ 20°C/min.
-
Heat 2: 0°C to 150°C @ 10°C/min.
-
-
Analysis: Record Tg as the midpoint of the step transition in the second heating scan .
Safety & Handling (Critical)
WARNING: 2,2-Bis(bromomethyl)-1,3-propanediol is classified as a Carcinogen (Category 1B) and is reasonably anticipated to be a human carcinogen.
-
Engineering Controls: All weighing and synthesis must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, P100 respirator (if powder handling is necessary outside hood), and safety goggles.
-
Waste: All resin waste and contaminated solvents must be segregated as Halogenated Organic Waste . Do not mix with general organic solvents.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2,2-Bis(bromomethyl)-1,3-propanediol. U.S. Department of Health and Human Services. [Link]
-
Öko-Institut e.V. (2014). Evaluation of small brominated alkyl alcohols for a possible RoHS restriction. (Discusses FR-522/DBNPG applications and properties). [Link]
-
ICL Industrial Products. (n.d.). FR-522 Product Guide. (Reference for commercial trade name and general application data). [Link]
-
Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of polyurethanes—a comprehensive review. Polymer International, 53(11), 1585-1610. (Discusses mechanism of reactive brominated diols). [Link]
- European Patent EP0570213A2. (1993). Terminally modified unsaturated polyester resins. (Provides experimental Tg data ranges for modified polyester systems).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
